molecular formula C8H17NO3 B3045106 1-Octanol, 8-nitro- CAS No. 101972-90-1

1-Octanol, 8-nitro-

Cat. No.: B3045106
CAS No.: 101972-90-1
M. Wt: 175.23 g/mol
InChI Key: NVCMQUWIVFXVRL-UHFFFAOYSA-N
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Description

1-Octanol, 8-nitro- is an organic compound characterized by a linear eight-carbon chain with a hydroxyl group at one end and a nitro group at the eighth carbon This compound is a derivative of 1-Octanol, which is known for its diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanol, 8-nitro- can be synthesized through nitration of 1-Octanol. The nitration process typically involves the reaction of 1-Octanol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the 8-nitro derivative.

Industrial Production Methods: Industrial production of 1-Octanol, 8-nitro- may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Octanol, 8-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products:

    Oxidation: Formation of 8-nitro-1-octanone or 8-nitro-octanoic acid.

    Reduction: Formation of 8-amino-1-octanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Octanol, 8-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 1-Octanol, 8-nitro- involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular proteins and enzymes. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or antifungal effects. The hydroxyl group allows for hydrogen bonding and solubility in both aqueous and organic phases, enhancing its versatility in various applications.

Comparison with Similar Compounds

    1-Octanol: The parent compound with a hydroxyl group but without the nitro group.

    8-Nitro-1-decanol: A similar compound with a longer carbon chain.

    1-Octanone: An oxidized form of 1-Octanol without the nitro group.

Uniqueness: 1-Octanol, 8-nitro- is unique due to the presence of both a hydroxyl and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and biological activities compared to its analogs.

Properties

IUPAC Name

8-nitrooctan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCMQUWIVFXVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144446
Record name 1-Octanol, 8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101972-90-1
Record name 1-Octanol, 8-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101972901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanol, 8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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